(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(methyl)carbamate
Description
(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(methyl)carbamate is a chiral carbamate derivative featuring a piperidine scaffold substituted with a 2-amino-3-methylbutanoyl group and a methylcarbamate moiety. Its IUPAC name reflects the stereochemistry (S-configuration), tert-butyl protecting group, and structural complexity. Key identifiers include:
- CAS Number: 1353995-27-3
- InChIKey: JAQRNYVVBOBFMG-AWEZNQCLSA-N
- Synonyms: [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester, ZINC79410114, AKOS027388544 .
Its tert-butyl carbamate group enhances stability and bioavailability, while the piperidine ring contributes to conformational rigidity .
Properties
Molecular Formula |
C17H33N3O3 |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C17H33N3O3/c1-12(2)14(18)15(21)20-9-7-13(8-10-20)11-19(6)16(22)23-17(3,4)5/h12-14H,7-11,18H2,1-6H3 |
InChI Key |
JAQRNYVVBOBFMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)CN(C)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of tert-butyl carbamates with variations in substituents, heterocycles, and acyl groups. Below is a detailed comparison with key analogues, emphasizing structural and functional differences.
Table 1: Structural Comparison of (S)-tert-Butyl Carbamate Derivatives
| Compound Name | Carbamate Substituent | Acyl Group | Heterocycle | InChIKey | CAS Number | Suppliers |
|---|---|---|---|---|---|---|
| (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(methyl)carbamate (Target Compound) | Methyl | 2-Amino-3-methylbutanoyl | Piperidin-4-yl | JAQRNYVVBOBFMG-AWEZNQCLSA-N | 1353995-27-3 | 3 |
| (S)-tert-Butyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate | Cyclopropyl | 2-Aminopropanoyl | Piperidin-4-yl | GQRDQYMAZKGJAP-LBPRGKRZSA-N | 1353994-84-9 | 3 |
| (S)-tert-Butyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(ethyl)carbamate | Ethyl | 2-Aminopropanoyl | Piperidin-4-yl | KPXYIRGRIDKXAS-JTQLQIEISA-N | 1353992-93-4 | 3 |
| (S)-tert-Butyl ((1-(2-chloroacetyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate | Cyclopropyl | 2-Chloroacetyl | Pyrrolidin-2-yl | FYAOKCBVHYMHQY-LBPRGKRZSA-N | 1354001-34-5 | 4 |
| (S)-tert-Butyl ((1-(2-hydroxyethyl)pyrrolidin-2-yl)methyl)(methyl)carbamate | Methyl | 2-Hydroxyethyl | Pyrrolidin-2-yl | XQZIQWQYQOVKEB-NSHDSACASA-N | 1354011-12-3 | 4 |
Key Structural Variations and Implications
Carbamate Substituent: The methyl group in the target compound minimizes steric hindrance, favoring interactions with compact binding pockets.
Acyl Group Modifications: The 2-amino-3-methylbutanoyl moiety in the target compound enhances lipophilicity compared to 2-aminopropanoyl (e.g., CAS 1353994-84-9) or 2-chloroacetyl (e.g., CAS 1354001-34-5). This difference may influence membrane permeability and metabolic stability .
Heterocycle Replacement :
- Replacing piperidin-4-yl with pyrrolidin-2-yl (e.g., CAS 1354001-34-5) reduces ring size from six- to five-membered, increasing conformational flexibility and altering hydrogen-bonding capabilities .
Supplier Landscape
The target compound is supplied by three vendors, while pyrrolidine-based analogues (e.g., CAS 1354001-34-5) have broader availability (4 suppliers), reflecting their utility in diverse synthetic pathways .
Q & A
Q. Basic
- NMR Spectroscopy : Analyze the tert-butyl singlet at δ 1.4 ppm (9H), piperidine methine protons (δ 3.2–3.5 ppm), and carbamate carbonyl signals (δ 155–160 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS ([M+H]+ expected at ~340–360 m/z) and fragmentation patterns to validate the piperidine and carbamate moieties .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., (S)-configuration) by comparing experimental data with known analogs .
How can contradictions in NMR data between theoretical predictions and experimental results be resolved?
Q. Advanced
- Dynamic NMR (DNMR) : Assess rotational barriers of the tert-butyl group to explain unexpected splitting patterns .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- Isotopic Labeling : Introduce deuterium at chiral centers to simplify spectra and confirm stereochemical assignments .
What strategies are effective in analyzing the compound’s metabolic stability and lipophilicity for pharmacokinetic profiling?
Q. Advanced
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS to estimate metabolic half-life .
- LogP Determination : Use shake-flask methods with octanol/water partitioning to measure lipophilicity, critical for blood-brain barrier penetration predictions .
- CYP450 Inhibition Screening : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
How does the tert-butyl carbamate group influence the compound’s stability compared to analogs with alternative protecting groups?
Advanced
The tert-butyl group enhances:
- Steric Shielding : Reduces enzymatic degradation of the carbamate moiety, improving plasma stability .
- Acid Sensitivity : Facilitates selective deprotection under mild acidic conditions without cleaving other labile groups (e.g., esters) .
Comparative studies with benzyl or allyl carbamates show tert-butyl derivatives exhibit 2–3× longer half-lives in physiological buffers .
What experimental approaches are used to determine the compound’s binding affinity to target receptors, and how can conflicting binding data be reconciled?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .
For conflicting data, orthogonal assays (e.g., fluorescence polarization vs. SPR) and mutational analysis of receptor binding sites can identify assay-specific artifacts .
What safety precautions are critical when handling this compound in laboratory settings?
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for powder handling .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste via licensed contractors .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
How can researchers design analogs to improve selectivity for a target enzyme while reducing off-target effects?
Q. Advanced
- Structure-Activity Relationship (SAR) : Modify the piperidine substituents (e.g., replacing methyl with cyclopropyl) to probe steric and electronic effects .
- Crystal Structure Analysis : Identify key hydrogen bonds/van der Waals contacts in enzyme-ligand complexes to guide rational design .
- Parallel Synthesis : Generate libraries with diversified substituents at the 2-amino-3-methylbutanoyl position and screen against target vs. off-target enzymes .
What are the limitations of current synthetic methods for this compound, and how can they be addressed?
Q. Advanced
- Racemization Risk : During amide coupling, use chiral auxiliaries or low-temperature conditions to retain stereochemical integrity .
- Low Yield in Final Deprotection : Optimize acid concentration (e.g., 4M HCl in dioxane) and reaction time (2–4 hr) to balance efficiency and byproduct formation .
- Scalability Issues : Replace hazardous reagents (e.g., LiAlH4) with catalytic hydrogenation for safer large-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
